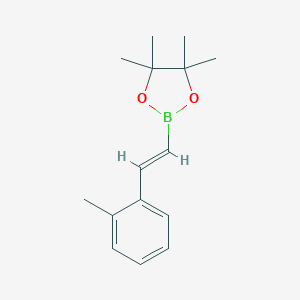

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane

Overview

Description

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane, often abbreviated as TMD, is an organic compound of the boron family with a wide range of uses in scientific research. It is an important reagent in organic synthesis, particularly in the syntheses of polymers, and it has been used in a variety of different applications, including as a catalyst, a cross-linking agent, and a polymerization initiator. TMD has also been used in the production of polymeric materials, such as polystyrene, polyurethane, and polyethylene. In addition, TMD has been studied for its potential applications in biochemistry and physiology, including its ability to interact with proteins and other biomolecules.

Scientific Research Applications

Photochromic Optical Fibre Applications

This compound is used in the creation of photochromic optical fibres for VIS spectrum range applications . The reversible photochromic effect of PMMA specimen and fibre has been checked using Nd-YAG (355 nm) laser . The photodimerisation process leads to switching into the coloured form and wide absorption band below 670 nm was observed . This can be applied for numerous applications in optoelectronics devices .

Optoelectronic Devices

The photoswitching compounds are especially attractive for sensors, switches, storing and processing of data, photochromic holograms, controlled optical attenuators, and safety components in optoelectronic devices . Trans–cis isomerisation can be used for new electronic devices constructions .

Low-Level Laser and LED Therapy Applications

The photochromic effect gives an opportunity to low-level laser and LED therapy applications .

Plastic Scintillation Microspheres

This compound is used in the preparation of plastic scintillation microspheres . These are micron-sized plastic scintillators, and it is an organic scintillation material with good application prospects in the field of radioactivity analysis .

Radioactivity Measurement

Plastic scintillation microsphere (PSm) has emerged, which has the potential to be a substitute for liquid scintillation cocktails . PSm is a new type of micron-sized plastic scintillator, with a particle size usually in tens to hundreds of microns .

Innovative and Prospective Applications

PSm also has many innovative and prospective applications, including the extractive scintillation resin , proximity scintillation analysis , and continuous online measurement of radioactivity in fluids .

Mechanism of Action

Target of Action

Similar compounds have been studied for their inhibitory activities against hiv-1 reverse transcriptase .

Mode of Action

It’s worth noting that compounds with similar structures have shown inhibitory activities against hiv-1 reverse transcriptase . This suggests that (E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane might interact with its targets in a similar manner, potentially leading to changes in the activity of the target proteins.

Biochemical Pathways

Given the potential target of similar compounds, it could be hypothesized that this compound may affect pathways related to viral replication or other processes involving reverse transcriptase .

Result of Action

If it does indeed act on reverse transcriptase as suggested by the activity of similar compounds , it could potentially inhibit the replication of viruses such as HIV-1.

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-12-8-6-7-9-13(12)10-11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEMUFCPAKBVKQ-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630467 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane | |

CAS RN |

1294009-26-9 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1294009-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

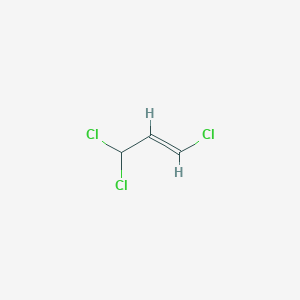

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.